molecular formula C7H7N3O B11753556 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol

1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B11753556
M. Wt: 149.15 g/mol
InChI Key: PLIBBGOFHVVAGH-UHFFFAOYSA-N
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Description

1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system with a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol can be achieved through various methods. One common approach involves the condensation of 4-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. For example, the reaction of 4-aminopyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form dihydropyrido[3,4-d]pyrimidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol can be compared with other pyrido[3,4-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which contributes to its distinct biological activities.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,4-dihydropyrido[3,4-d]pyrimidin-4-ol

InChI

InChI=1S/C7H7N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4,7,11H,(H,9,10)

InChI Key

PLIBBGOFHVVAGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(N=CN2)O

Origin of Product

United States

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